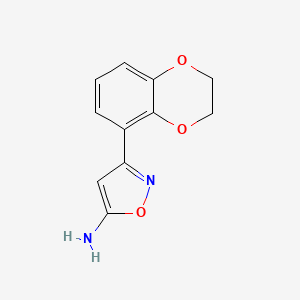
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine
説明
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzodioxin moiety with an oxazole ring. This configuration is thought to contribute to its biological activity by influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and death.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are relevant in the management of diabetes and Alzheimer's disease respectively .
The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:
- Apoptotic Pathways : The compound may activate apoptotic pathways through oxidative stress mechanisms, leading to cell death in malignant cells.
- Enzyme Interaction : Its ability to inhibit α-glucosidase suggests it could modulate carbohydrate metabolism, potentially lowering blood glucose levels in diabetic models .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was found to have an IC50 value ranging from 26 to 65 µM across different cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
In vitro assays revealed that the compound inhibited α-glucosidase with an IC50 value of approximately 0.85 µM. This suggests a potent effect on carbohydrate metabolism which could be beneficial for managing diabetes . Additionally, it displayed weak inhibitory effects on AChE, indicating a selective action profile that could minimize side effects associated with broader-spectrum inhibitors .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was performed:
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 26–65 | Cancer Cells |
| Similar Compound A | Antidiabetic | 0.85 | α-glucosidase |
| Similar Compound B | Anticholinergic | >150 | AChE |
This table illustrates that while the compound shows promising anticancer properties and selective enzyme inhibition, its efficacy varies significantly compared to other known inhibitors.
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-10-6-8(13-16-10)7-2-1-3-9-11(7)15-5-4-14-9/h1-3,6H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMIZFVCNZMJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C3=NOC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















